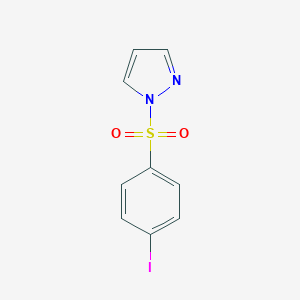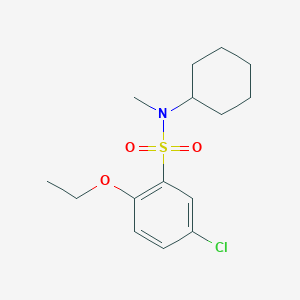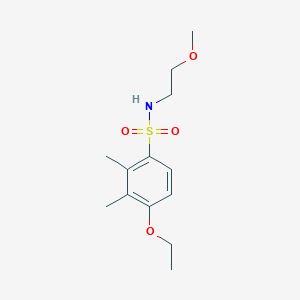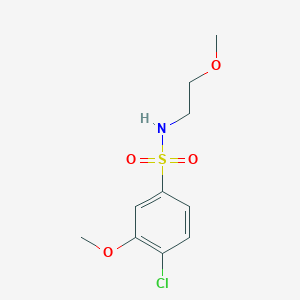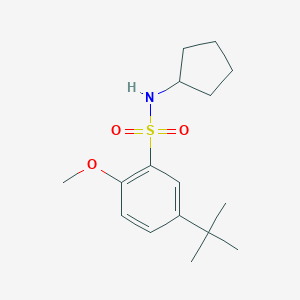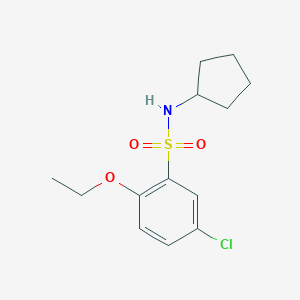
N-(3-methylpyridin-2-yl)-4-propoxynaphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylpyridin-2-yl)-4-propoxynaphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sulfonamide Chemistry and Therapeutic Potential
Sulfonamides, including structures similar to N-(3-methylpyridin-2-yl)-4-propoxynaphthalene-1-sulfonamide, have a rich history of medicinal use and scientific interest due to their broad spectrum of pharmacological activities. The primary sulfonamide moiety is a key feature in many drugs, demonstrating the versatility and significance of this group in drug design and application. These compounds have shown a wide array of biological activities, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties, underscoring their importance in the development of new therapeutic agents (Azevedo-Barbosa et al., 2020).
Antimicrobial and Antitumor Applications
Sulfonamides are crucial in the fight against microbial infections, serving as synthetic bacteriostatic antibiotics. They have been the cornerstone of therapy for bacterial infections prior to the advent of penicillin. Their structural diversity, achieved through various chemical modifications, has expanded their medicinal applications, including antiviral, anticancer, and Alzheimer’s disease treatments (Gulcin & Taslimi, 2018). Moreover, their role in cancer treatment has gained attention, with novel sulfonamides being investigated for their selective antitumor activities, targeting carbonic anhydrase isoforms associated with tumor cells, offering new avenues in cancer diagnostics and therapeutics (Carta, Scozzafava, & Supuran, 2012).
Analysis and Environmental Impact
The analytical methodologies for sulfonamides, including capillary electrophoresis, have been refined over the years, facilitating quality control in pharmaceuticals and food products. This progress underscores the importance of accurate detection and quantification of sulfonamides in various matrices, highlighting their ubiquitous use and the need for monitoring their environmental impact (Hoff & Kist, 2009). The presence of sulfonamides in the environment, derived mainly from agricultural activities, poses challenges due to their persistence and potential effects on microbial populations, which could indirectly impact human health. This highlights the necessity for effective degradation strategies and environmental management practices to mitigate their impact (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Propiedades
IUPAC Name |
N-(3-methylpyridin-2-yl)-4-propoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-3-13-24-17-10-11-18(16-9-5-4-8-15(16)17)25(22,23)21-19-14(2)7-6-12-20-19/h4-12H,3,13H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRDIWNKOVVFNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=CC=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
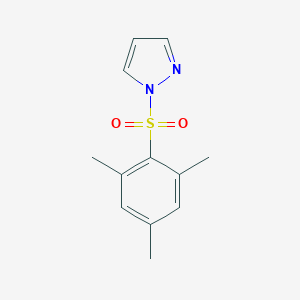
![1-[(4-chloro-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B497843.png)
